Cas no 324779-63-7 (N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide)

N-(2H-1,3-Benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzodioxole and a nitrophenyl moiety. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the nitro group enhances reactivity for further functionalization, while the benzodioxole ring may contribute to binding affinity in biological systems. Its well-defined structure and purity make it suitable for research applications, including medicinal chemistry and drug discovery. The compound's stability under standard conditions ensures reliable handling and storage. Its synthetic versatility allows for modifications to explore structure-activity relationships in target-oriented studies.
N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide structure
324779-63-7 structure
Product Name:N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide
CAS No:324779-63-7
MF:C15H14N2O6S
MW:350.346462726593
CID:6336065
PubChem ID:2929953
Update Time:2025-10-31

N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide
    • 324779-63-7
    • F0442-0027
    • AKOS000807077
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
    • N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide
    • N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
    • Inchi: 1S/C15H14N2O6S/c1-10-2-4-12(7-13(10)17(18)19)24(20,21)16-8-11-3-5-14-15(6-11)23-9-22-14/h2-7,16H,8-9H2,1H3
    • InChI Key: BBFOIHDBKDUFMC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C=1)[N+](=O)[O-])(NCC1=CC=C2C(=C1)OCO2)(=O)=O

Computed Properties

  • Exact Mass: 350.05725734g/mol
  • Monoisotopic Mass: 350.05725734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 557
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 119Ų

N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0442-0027-2μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide
324779-63-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0442-0027-1mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide
324779-63-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0442-0027-2mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide
324779-63-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0442-0027-3mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide
324779-63-7 90%+
3mg
$63.0 2023-05-17

Additional information on N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide

N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide: A Comprehensive Overview

The compound N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide (CAS No. 324779-63-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a benzodioxole moiety, a methyl group, and a sulfonamide functional group. The presence of these structural elements contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as inhibitors of various enzymes and receptors. The benzodioxole group in this compound is known for its electron-donating properties, which can enhance the stability and bioavailability of the molecule. Additionally, the 4-methyl and 3-nitro substituents on the benzene ring provide further modulation of electronic effects, making this compound a promising candidate for applications in medicinal chemistry.

The synthesis of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide involves a multi-step process that typically includes nucleophilic substitution reactions and coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient formation of the sulfonamide bond, which is critical for the compound's functionality.

In terms of chemical properties, this compound exhibits good solubility in polar solvents due to the presence of the sulfonamide group. Its stability under thermal and oxidative conditions has also been studied extensively. Experimental data indicate that the compound retains its integrity under moderate heating, making it suitable for use in high-throughput screening assays.

The application of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide extends beyond medicinal chemistry. Its unique structure makes it a valuable component in materials science, particularly in the development of advanced polymers and coatings. The sulfonamide group can act as a reactive site for polymerization, while the aromatic rings provide mechanical strength and thermal resistance to the resulting materials.

From an environmental perspective, researchers have investigated the biodegradability and eco-toxicity of this compound. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term impact on ecosystems. However, further research is needed to fully understand its environmental fate and develop strategies for safe disposal.

In conclusion, N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.